molecular formula C18H19NO3 B2908481 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one CAS No. 1164552-51-5

4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one

Cat. No. B2908481
CAS RN: 1164552-51-5
M. Wt: 297.354
InChI Key: FMYWSDMFFLZXRQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one, or 4-(3,5-dimethoxy anilino)-3-phenyl-3-buten-2-one, is an organic compound with the molecular formula C12H15NO2. It is a colorless solid that is soluble in water and ethanol, making it an ideal compound for a variety of scientific research applications.

Scientific Research Applications

4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is not fully understood. However, it is believed that the compound acts as a proton donor, donating hydrogen atoms to other molecules in order to facilitate reactions. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is believed to act as a Lewis acid, accepting electrons from other molecules in order to facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one are not well understood. However, some studies have suggested that it may have anti-inflammatory and antifungal properties. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one in laboratory experiments is its solubility in water and ethanol. This makes it an ideal compound for a variety of experiments. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is relatively inexpensive and easy to synthesize. However, the compound is not very stable and can easily degrade over time.

Future Directions

The future directions for 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one are numerous. One potential direction is the investigation of its potential therapeutic applications. Studies could be conducted to determine if 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has any beneficial effects on human health. In addition, further research could be conducted to explore its potential use as a dye or pigment, as well as its potential use as an organic semiconductor. Finally, further research could be conducted to determine the exact mechanism of action of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one and its potential interactions with other molecules.

Synthesis Methods

The synthesis of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one can be accomplished through a three-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde and aniline in the presence of potassium carbonate in aqueous ethanol to form the aldehyde-amine adduct. The second step involves the oxidation of the aldehyde-amine adduct with hydrogen peroxide and a catalytic amount of ferric chloride to form the desired 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one. The final step involves the purification of the product through recrystallization.

properties

IUPAC Name

(Z)-4-(3,5-dimethoxyanilino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(20)18(14-7-5-4-6-8-14)12-19-15-9-16(21-2)11-17(10-15)22-3/h4-12,19H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYWSDMFFLZXRQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC(=CC(=C1)OC)OC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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